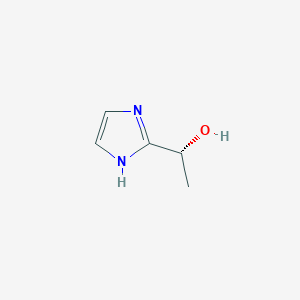
(R)-1-(1H-Imidazol-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol is a chiral compound featuring an imidazole ring attached to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.
Chiral Center Introduction: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired (1R) configuration.
Ethanol Moiety Addition: The ethanol moiety is introduced through nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile attacking an appropriate electrophile, such as an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysis: Utilizing efficient catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline derivatives.
Substitution: Imidazole-2-yl ethyl esters or ethers.
科学研究应用
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.
相似化合物的比较
Similar Compounds
(1S)-1-(1H-imidazol-2-yl)ethan-1-ol: The enantiomer of the compound, differing in the configuration of the chiral center.
Imidazole-2-carboxylic acid: A derivative where the ethanol moiety is replaced by a carboxylic acid group.
Imidazole-2-ylmethanol: A similar compound with a methanol moiety instead of ethanol.
Uniqueness
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol is unique due to its specific (1R) configuration, which can result in different biological activities compared to its (1S) enantiomer. The presence of the ethanol moiety also provides distinct chemical reactivity and potential for derivatization.
属性
分子式 |
C5H8N2O |
|---|---|
分子量 |
112.13 g/mol |
IUPAC 名称 |
(1R)-1-(1H-imidazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m1/s1 |
InChI 键 |
SQFWQHCKCDSOJK-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](C1=NC=CN1)O |
规范 SMILES |
CC(C1=NC=CN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















